4-Chloro-5,6,7,8-tetrahydroquinoline

Description

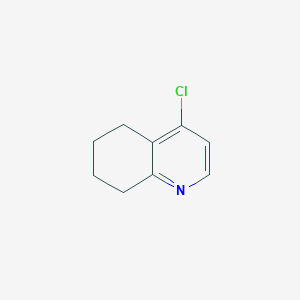

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEQYSUYGGYPRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC=CC(=C2C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449155 | |

| Record name | 4-chloro-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133092-34-9 | |

| Record name | 4-chloro-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5,6,7,8-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-5,6,7,8-tetrahydroquinoline CAS number and properties

An In-depth Technical Guide to 4-Chloro-5,6,7,8-tetrahydroquinoline

This guide provides a comprehensive technical overview of 4-Chloro-5,6,7,8-tetrahydroquinoline, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core properties, synthesis, reactivity, and applications, grounding the discussion in established chemical principles and field-proven insights.

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-Chloro-5,6,7,8-tetrahydroquinoline is a substituted heterocyclic compound belonging to the tetrahydroquinoline family. This structural motif is a cornerstone in the development of therapeutic agents due to its presence in numerous natural products and pharmacologically active molecules.[1][2] The tetrahydroquinoline core acts as a privileged scaffold, providing a rigid three-dimensional structure that can be strategically modified to interact with various biological targets. The introduction of a chlorine atom at the 4-position offers a reactive handle for further chemical derivatization, making this compound a particularly valuable intermediate for constructing libraries of potential drug candidates. Its applications span diverse therapeutic areas, including the development of anticancer, anti-inflammatory, and neuroprotective agents.[1][3]

Core Physicochemical and Structural Properties

The fundamental properties of 4-Chloro-5,6,7,8-tetrahydroquinoline are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 133092-34-9 | [4][5][6] |

| Molecular Formula | C₉H₁₀ClN | [4][6] |

| Molecular Weight | 167.64 g/mol | [4][7] |

| Boiling Point | 150 °C (at 5 Torr) | [7] |

| Density | 1.185 ± 0.06 g/cm³ | [7] |

| SMILES | ClC1=CC=NC2=C1CCCC2 | [5] |

| InChI Key | PAEQYSUYGGYPRU-UHFFFAOYSA-N | [6] |

Synthesis and Methodologies

The synthesis of 4-Chloro-5,6,7,8-tetrahydroquinoline typically involves a multi-step process starting from a pre-formed quinoline or aniline precursor. While various strategies for tetrahydroquinoline synthesis exist[8][9], a common approach for this specific molecule involves the initial formation of a tetrahydroquinolinone, followed by chlorination.

Conceptual Synthesis Workflow

A plausible and efficient synthesis route is outlined below. The choice of reagents is critical for achieving high yield and purity.

Caption: Conceptual workflow for the synthesis of 4-Chloro-5,6,7,8-tetrahydroquinoline.

Protocol Insights and Causality

-

Step 1: Friedländer Annulation: This classic method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as cyclohexanone. The reaction is typically catalyzed by an acid or base and is a robust method for constructing the quinoline ring system. The saturated portion of the tetrahydroquinoline ring is directly incorporated from the cyclohexanone starting material.

-

Step 2: Chlorination: The conversion of the resulting 4-oxo group (a vinylogous amide) to a chloro group is a crucial step. A mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) is a standard and highly effective reagent for this transformation.[10] POCl₃ acts as both a reagent and a solvent, and PCl₅ is often added to ensure complete conversion. The mechanism involves the activation of the carbonyl oxygen by phosphorus, creating a good leaving group and facilitating nucleophilic attack by the chloride ion. This step must be performed under anhydrous conditions, as these phosphorus reagents react violently with water.

Chemical Reactivity and Derivatization Potential

The reactivity of 4-Chloro-5,6,7,8-tetrahydroquinoline is dominated by the C4-Cl bond. The chlorine atom is a good leaving group, making the C4 position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, establishing the molecule as a versatile synthetic intermediate.

Key Nucleophilic Substitution Reactions

Caption: Common derivatization pathways for 4-Chloro-5,6,7,8-tetrahydroquinoline.

-

Amination: The introduction of nitrogen-based nucleophiles is readily achieved. This can be accomplished via traditional SₙAr (Nucleophilic Aromatic Substitution) reactions with amines at elevated temperatures or, more efficiently, using palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. This pathway is fundamental for creating derivatives with potential biological activity, as the amino-quinoline scaffold is common in many drugs.

-

Ether and Thioether Synthesis: Alkoxides and thiolates are excellent nucleophiles that can displace the chloride to form ethers and thioethers, respectively. These reactions typically proceed under basic conditions to deprotonate the corresponding alcohol or thiol.

-

Cyanation: The chloro group can be replaced by a nitrile group using cyanide salts, often with a palladium or copper catalyst. The resulting cyano derivative is a valuable intermediate itself, as the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.

Applications in Research and Drug Development

The tetrahydroquinoline scaffold is a key component in a multitude of compounds with significant pharmacological properties.[1][2] 4-Chloro-5,6,7,8-tetrahydroquinoline serves as a critical starting material for accessing novel analogues within these classes.

-

Anticancer Agents: Many substituted quinoline and tetrahydroquinoline derivatives have been reported as potent anticancer agents, targeting various mechanisms within cancer cells.[3] The ability to easily modify the 4-position of the core scaffold allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

-

C5a Receptor Antagonists: A series of substituted 5,6,7,8-tetrahydroquinolines have been developed as potent antagonists of the C5a receptor, which is implicated in inflammatory responses.[11] This highlights the utility of the scaffold in designing molecules for immunology and inflammation-related diseases.

-

Precursor for Antibiotics: The parent compound, 5,6,7,8-tetrahydroquinoline, is a known intermediate in the synthesis of Cefquinome, a fourth-generation cephalosporin antibiotic used in veterinary medicine.[12] This demonstrates the industrial relevance of this chemical family in producing complex pharmaceutical ingredients.

-

Neurodegenerative Disease Research: Derivatives of tetrahydroquinoline have been investigated as acetylcholinesterase inhibitors, a key target in the symptomatic treatment of Alzheimer's disease.[2][13]

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for 4-Chloro-5,6,7,8-tetrahydroquinoline should always be consulted prior to use, general precautions can be inferred from related compounds like chloroquinolines and tetrahydroquinolines.[14][15][16]

-

General Hazards: Compounds in this class are often harmful if swallowed, and may cause skin and eye irritation.[15][16][17]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, is mandatory.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[18]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-Chloro-5,6,7,8-tetrahydroquinoline (CAS: 133092-34-9) is a high-value chemical intermediate with significant potential in medicinal chemistry and organic synthesis. Its defined physicochemical properties, coupled with a reactive chlorine handle on the privileged tetrahydroquinoline scaffold, make it an ideal starting point for the synthesis of diverse molecular libraries. Researchers and drug development professionals can leverage its reactivity to efficiently generate novel compounds for screening against a wide range of therapeutic targets, from cancer and inflammation to infectious and neurodegenerative diseases.

References

- 1. ajrconline.org [ajrconline.org]

- 2. datapdf.com [datapdf.com]

- 3. researchgate.net [researchgate.net]

- 4. americanelements.com [americanelements.com]

- 5. 133092-34-9|4-Chloro-5,6,7,8-tetrahydroquinoline|BLD Pharm [bldpharm.com]

- 6. Quinoline, 4-chloro-5,6,7,8-tetrahydro- | CymitQuimica [cymitquimica.com]

- 7. 4-Chloro-5,6,7,8-tetrahydroquinoline CAS#: 133092-34-9 [m.chemicalbook.com]

- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 9. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Chloro-5,6,7,8-tetrahydroquinoline synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Buy Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate [smolecule.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. chembk.com [chembk.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

4-Chloro-5,6,7,8-tetrahydroquinoline molecular structure and weight

An In-Depth Technical Guide to 4-Chloro-5,6,7,8-tetrahydroquinoline: Structure, Properties, and Synthetic Insights

Authored by a Senior Application Scientist

Foreword: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its partially saturated analogue, the tetrahydroquinoline ring system, offers a three-dimensional architecture that is increasingly sought after in modern drug design. This guide focuses on a key derivative, 4-Chloro-5,6,7,8-tetrahydroquinoline, a versatile building block for chemical synthesis and drug discovery. We will dissect its molecular characteristics, physicochemical properties, and the strategic considerations for its synthesis and application, providing researchers and drug development professionals with a comprehensive technical resource.

Core Molecular Profile and Physicochemical Properties

4-Chloro-5,6,7,8-tetrahydroquinoline is a heterocyclic compound featuring a bicyclic structure where a dihydropyridine ring is fused to a cyclohexene ring. The chlorine atom at the 4-position significantly influences the molecule's reactivity, making it a key site for nucleophilic substitution reactions.

Structural and Chemical Identifiers

A precise understanding of a molecule begins with its fundamental identifiers, which are crucial for database searches, procurement, and regulatory documentation.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-chloro-5,6,7,8-tetrahydroquinoline | [1] |

| CAS Number | 133092-34-9 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀ClN | [1][2][3][4] |

| Molecular Weight | 167.64 g/mol | [1][2][3] |

| Canonical SMILES | ClC1=CC=NC2=C1CCCC2 | [2] |

| InChI Key | PAEQYSUYGGYPRU-UHFFFAOYSA-N | [4] |

The structural arrangement of 4-Chloro-5,6,7,8-tetrahydroquinoline is depicted below. The fusion of the aromatic pyridine ring (partially saturated) with a non-aromatic cyclohexane ring imparts a unique conformational flexibility compared to the rigid, planar quinoline.

Caption: Molecular Structure of 4-Chloro-5,6,7,8-tetrahydroquinoline.

Physicochemical Data

These properties are critical for designing experimental conditions, including reaction setups, purification protocols, and formulation studies.

| Property | Value | Notes | Source(s) |

| Boiling Point | 150 °C | At a reduced pressure of 5 Torr. | [3] |

| Density | 1.185 ± 0.06 g/cm³ | Predicted value. | [3] |

| Storage | 2-8°C, Inert atmosphere | Recommended to prevent degradation. | [2] |

Synthesis Strategies and Mechanistic Considerations

The synthesis of 4-Chloro-5,6,7,8-tetrahydroquinoline is not trivial and often involves multi-step pathways. The choice of strategy depends on the availability of starting materials, desired scale, and purity requirements. A common conceptual approach involves the initial construction of the tetrahydroquinoline core followed by a chlorination step.

Retrosynthetic Analysis

A logical approach to devising a synthesis is to work backward from the target molecule.

Sources

Spectroscopic Profile of 4-Chloro-5,6,7,8-tetrahydroquinoline: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-Chloro-5,6,7,8-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Given the limited availability of direct experimental spectra for this specific molecule in the public domain, this document synthesizes data from structurally related compounds and established spectroscopic principles to offer a predictive yet robust characterization. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic features of this compound for its synthesis, identification, and application.

Molecular Structure and Spectroscopic Overview

4-Chloro-5,6,7,8-tetrahydroquinoline possesses a bicyclic structure comprising a chlorinated pyridine ring fused to a cyclohexane ring. This unique arrangement of aromatic and aliphatic moieties, along with the influence of the electron-withdrawing chlorine atom, gives rise to a distinct spectroscopic fingerprint. The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a comprehensive analytical framework.

Caption: Molecular structure of 4-Chloro-5,6,7,8-tetrahydroquinoline with atom numbering.

¹H NMR Spectroscopy: A Detailed Proton Analysis

The proton NMR spectrum of 4-Chloro-5,6,7,8-tetrahydroquinoline is anticipated to exhibit distinct signals for both the aromatic and aliphatic protons. The electron-withdrawing nature of the chlorine at the C4 position is expected to deshield the adjacent aromatic proton at C3.[3]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.3 - 8.5 | d | ~5.0 |

| H-3 | ~7.2 - 7.4 | d | ~5.0 |

| H-5 | ~2.9 - 3.1 | t | ~6.0 |

| H-8 | ~2.8 - 3.0 | t | ~6.0 |

| H-6, H-7 | ~1.8 - 2.0 | m | - |

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-quality ¹H NMR spectrum is as follows:[3][4]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquisition: Acquire the ¹H spectrum using standard pulse sequences. Key parameters to consider are spectral width, acquisition time, and the number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using a reference standard (e.g., TMS at 0.00 ppm).

Sources

Synthesis pathways for 4-Chloro-5,6,7,8-tetrahydroquinoline

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5,6,7,8-tetrahydroquinoline

Abstract

4-Chloro-5,6,7,8-tetrahydroquinoline is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its substituted core is found in a multitude of pharmacologically active agents, including kinase inhibitors and receptor modulators.[1][2] The strategic placement of a reactive chlorine atom at the 4-position provides a versatile handle for further functionalization through nucleophilic substitution reactions, making it a highly sought-after intermediate. This guide provides a comprehensive overview of the principal synthetic pathways to 4-Chloro-5,6,7,8-tetrahydroquinoline, focusing on the underlying chemical principles, detailed experimental protocols, and critical process optimization insights for researchers in the field.

Retrosynthetic Analysis: A Strategic Overview

The most logical and widely adopted strategy for the synthesis of 4-Chloro-5,6,7,8-tetrahydroquinoline involves a two-step sequence. A retrosynthetic analysis reveals the key precursor: 5,6,7,8-tetrahydroquinolin-4(1H)-one.

The primary disconnection is the carbon-chlorine bond, identifying the hydroxyl group of the enol tautomer, 4-hydroxy-5,6,7,8-tetrahydroquinoline, as the direct precursor. This intermediate arises from the more stable keto tautomer, 5,6,7,8-tetrahydroquinolin-4(1H)-one. The second major disconnection breaks the quinoline ring system through a conceptual Friedländer annulation, leading back to fundamental starting materials: a cyclohexanone core and a three-carbon nitrogen-containing synthon.

Caption: Retrosynthetic analysis of 4-Chloro-5,6,7,8-tetrahydroquinoline.

The Principal Synthetic Pathway: From Cyclohexanone to Final Product

This robust and scalable pathway is centered around the initial construction of the tetrahydroquinolinone core, followed by a direct and efficient chlorination.

Step 1: Synthesis of 5,6,7,8-Tetrahydroquinolin-4(1H)-one

The foundational step is the construction of the bicyclic ketone. A highly effective method involves the reaction of cyclohexanone with acrylonitrile. This process proceeds via an initial Michael addition to form a γ-ketonitrile, which subsequently undergoes an intramolecular Thorpe-Ziegler cyclization under basic conditions to furnish the desired enaminonitrile. Acidic hydrolysis of this intermediate then yields the target ketone.

Mechanism Insight: The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile (or in this case, a ketonitrile) to form a cyclic α-cyano enamine (an enaminonitrile), which is then hydrolyzed to the corresponding cyclic ketone.

Step 2: Chlorination of 5,6,7,8-Tetrahydroquinolin-4(1H)-one

The conversion of the 4-oxo (or its 4-hydroxy tautomer) functionality to the 4-chloro group is the final and critical transformation. This is reliably achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃), sometimes in conjunction with phosphorus pentachloride (PCl₅).[3]

Mechanism Insight: The chlorination mechanism is analogous to a Vilsmeier-Haack type reaction.[4] The lone pair on the oxygen of the 4-hydroxy tautomer attacks the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion at the C4 position, followed by the elimination of the phosphate group, yields the final 4-chloroquinoline product.[4] Success in this step is highly dependent on maintaining anhydrous conditions, as POCl₃ reacts violently with water, which would quench the reagent and impede the reaction.[4]

Caption: Primary synthetic workflow for 4-Chloro-5,6,7,8-tetrahydroquinoline.

Data Summary: Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the principal synthesis pathway.

| Step | Starting Materials | Key Reagents | Typical Temperature | Typical Duration | Typical Yield |

| 1 | Cyclohexanone, Acrylonitrile | Sodium ethoxide, Sodium amide, Sulfuric acid | 0°C to 120°C | 6-12 hours | 60-75% |

| 2 | 5,6,7,8-Tetrahydroquinolin-4(1H)-one | Phosphorus oxychloride (POCl₃) | 100-130°C (Reflux) | 2-4 hours | 80-90% |

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment and a fume hood, must be strictly followed.

Protocol 1: Synthesis of 5,6,7,8-Tetrahydroquinolin-4(1H)-one

-

Michael Addition: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve sodium metal (1 eq.) in anhydrous ethanol at room temperature. Cool the resulting sodium ethoxide solution to 0-5°C in an ice bath. Add cyclohexanone (1 eq.) dropwise, followed by the dropwise addition of acrylonitrile (1.1 eq.), ensuring the temperature does not exceed 10°C. Stir at this temperature for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 4 hours.

-

Work-up 1: Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 3-(2-oxocyclohexyl)propanenitrile.

-

Thorpe-Ziegler Cyclization: In a separate flask under a nitrogen atmosphere, prepare a suspension of sodium amide (1.2 eq.) in anhydrous toluene. Add the crude ketonitrile from the previous step, dissolved in a small amount of anhydrous toluene, dropwise to the suspension. Heat the reaction mixture to reflux (approx. 110°C) for 3-4 hours.

-

Hydrolysis: Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred solution of 50% sulfuric acid cooled in an ice bath. After the addition is complete, heat the mixture to 100-120°C for 1-2 hours.

-

Work-up 2 & Purification: Cool the mixture and neutralize it carefully with a concentrated sodium hydroxide solution. Extract the product with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 5,6,7,8-tetrahydroquinolin-4(1H)-one.

Protocol 2: Synthesis of 4-Chloro-5,6,7,8-tetrahydroquinoline

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 5,6,7,8-tetrahydroquinolin-4(1H)-one (1 eq.).

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq.) to the flask in a fume hood. The reaction is exothermic. Once the initial reaction subsides, heat the mixture to reflux (approx. 105-110°C) for 2-4 hours.[3][4] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas; it must be performed in an efficient fume hood.

-

Neutralization & Extraction: Basify the acidic aqueous solution to a pH of 8-9 by the slow addition of a cold, concentrated ammonium hydroxide or sodium carbonate solution. Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 4-Chloro-5,6,7,8-tetrahydroquinoline.

Alternative Synthetic Approaches

While the primary pathway is the most common, other methods to access the tetrahydroquinoline core exist. For instance, a Japanese patent describes a two-step process involving the hydrogenation of quinoline over a nickel-chromium-copper catalyst to form 1,2,3,4-tetrahydroquinoline, followed by a high-temperature isomerization over a palladium-carbon catalyst to yield the 5,6,7,8-tetrahydroquinoline scaffold.[5] However, this method requires multiple catalysts and harsh conditions, making it less favorable for standard laboratory synthesis.

Conclusion

The synthesis of 4-Chloro-5,6,7,8-tetrahydroquinoline is most effectively and reliably achieved through a two-stage process: the construction of the 5,6,7,8-tetrahydroquinolin-4(1H)-one core via a Thorpe-Ziegler cyclization, followed by chlorination with phosphorus oxychloride. This pathway offers high yields and utilizes readily available starting materials. A thorough understanding of the reaction mechanisms and careful control over experimental conditions, particularly the exclusion of moisture in the chlorination step, are paramount to success. This guide provides the necessary framework for researchers to confidently synthesize this valuable intermediate for applications in drug development and beyond.

References

[6] Vertex Pharmaceuticals Incorporated. (Date not available). Synthesis of 4,5-Dihydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylic Acid Ethyl Ester. Retrieved from Google Patents. [3] ChemicalBook. (Date not available). 4-Chloro-5,6,7,8-tetrahydroquinoline synthesis. Retrieved from chemicalbook.com. [7] MDPI. (Date not available). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from mdpi.com. [8] Maciver, B. et al. (Date not available). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. Retrieved from ncbi.nlm.nih.gov. [9] Organic Chemistry Portal. (Date not available). Synthesis of tetrahydroquinolines. Retrieved from organic-chemistry.org. [10] Bioorganic & Medicinal Chemistry Letters. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed. Retrieved from pubmed.ncbi.nlm.nih.gov. [4] BenchChem. (Date not available). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. Retrieved from benchchem.com. [11] National Institutes of Health. (Date not available). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Retrieved from nih.gov. [12] Royal Society of Chemistry. (Date not available). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Retrieved from pubs.rsc.org. [13] ResearchGate. (Date not available). Preparation of 5,6,7,8-tetrahydroquinoline derivatives. Retrieved from researchgate.net. [14] ChemicalBook. (Date not available). 5,6,7,8-Tetrahydroquinolin-8-ol synthesis. Retrieved from chemicalbook.com. [15] ResearchGate. (2021). Synthesis of novel tetrahydroquinolin-5(1H)-ones 4a–l. Retrieved from researchgate.net. [1] Parul Institute of Pharmacy. (Date not available). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Retrieved from paruluniversity.ac.in. [16] National Institutes of Health. (Date not available). Carriebowlinol. PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov. [2] European Journal of Medicinal Chemistry. (2021). Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists. PubMed. Retrieved from pubmed.ncbi.nlm.nih.gov. [17] BLDpharm. (Date not available). 133092-34-9|4-Chloro-5,6,7,8-tetrahydroquinoline. Retrieved from bldpharm.com. [18] MDPI. (Date not available). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved from mdpi.com. [5] Google Patents. (Date not available). CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline. Retrieved from patents.google.com. [19] MDPI. (Date not available). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Retrieved from mdpi.com. [20] American Elements. (Date not available). 4-Chloro-5,6,7,8-tetrahydroquinoline. Retrieved from americanelements.com. [21] ResearchGate. (Date not available). Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via 'memory of chirality' in flow. Retrieved from researchgate.net. [22] ResearchGate. (Date not available). Drugs and natural products with tetrahydroquinoline structure. Retrieved from researchgate.net. [23] Pakistan Council of Scientific & Industrial Research. (Date not available). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Retrieved from pjsir.org. [24] National Institutes of Health. (Date not available). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from ncbi.nlm.nih.gov. [25] Fisher Scientific. (Date not available). 5,6,7,8-Tetrahydroquinoline, 98%. Retrieved from fishersci.com. [26] ResearchGate. (Date not available). A) Cyclization of precursors 85, 83 and 76. B) Observed cyclization pathways. Retrieved from researchgate.net. [27] ResearchGate. (2011). Isomerization - Cyclization Approach to the Synthesis of 2-Hydroxy-5-alkylidene-cyclopent-2-enones. Retrieved from researchgate.net.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Chloro-5,6,7,8-tetrahydroquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 10. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Carriebowlinol | C10H12ClNO | CID 132561208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 133092-34-9|4-Chloro-5,6,7,8-tetrahydroquinoline|BLD Pharm [bldpharm.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. americanelements.com [americanelements.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pjsir.org [pjsir.org]

- 24. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 5,6,7,8-Tetrahydroquinoline, 98% | Fisher Scientific [fishersci.ca]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Chemical reactivity and stability of 4-Chloro-5,6,7,8-tetrahydroquinoline

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 4-Chloro-5,6,7,8-tetrahydroquinoline

Abstract

4-Chloro-5,6,7,8-tetrahydroquinoline is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring an electron-deficient pyridine ring fused to a saturated carbocycle, offers a versatile platform for molecular elaboration. The C4-chlorine atom serves as a highly effective synthetic handle, enabling a wide array of chemical transformations. This technical guide provides a comprehensive analysis of the compound's chemical reactivity, focusing on its participation in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Furthermore, we delve into its stability profile, examining its susceptibility to degradation under various conditions, including pH changes, light exposure, and oxidation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to effectively utilize this valuable intermediate in complex synthetic endeavors.

Introduction: The Strategic Importance of the Tetrahydroquinoline Scaffold

The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold found in numerous biologically active molecules and functional materials.[1] Its three-dimensional structure, conferred by the saturated cyclohexane ring, provides a distinct advantage over its flat, aromatic quinoline counterpart, allowing for more specific and intricate interactions with biological targets. The introduction of a chlorine atom at the C4-position transforms this scaffold into a powerful synthetic intermediate. The electron-withdrawing effect of the ring nitrogen atom activates the C4-carbon, making it highly susceptible to a range of chemical modifications.[2] This guide elucidates the fundamental principles governing the reactivity of 4-Chloro-5,6,7,8-tetrahydroquinoline and provides a practical framework for its handling, storage, and synthetic application.

Molecular Structure and Physicochemical Properties

The reactivity of 4-Chloro-5,6,7,8-tetrahydroquinoline is a direct consequence of its electronic and steric properties. The pyridine ring is inherently electron-deficient, which is further amplified by the electronegative chlorine atom. This renders the C4 position highly electrophilic. The fused saturated ring, while electronically less influential than an aromatic ring, does contribute to the overall steric environment and solubility of the molecule.

Table 1: Physicochemical Properties of 4-Chloro-5,6,7,8-tetrahydroquinoline

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀ClN | [3][4] |

| Molecular Weight | 167.64 g/mol | [4][5] |

| Boiling Point | 150 °C (at 5 Torr) | [5] |

| Predicted Density | ~1.185 g/cm³ | [5] |

| CAS Number | 133092-34-9 | [3] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [5] |

Chemical Reactivity: A Gateway to Molecular Diversity

The C4-Cl bond is the primary locus of reactivity, serving as an excellent leaving group in two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing 4-chloroquinolines.[2] The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a stabilized Meisenheimer intermediate. The electron-withdrawing nitrogen atom in the quinoline ring is crucial for stabilizing the negative charge of this intermediate, thereby facilitating the reaction.[2][6] This pathway is highly effective for introducing a variety of nitrogen, oxygen, and sulfur-based nucleophiles.

Caption: Generalized mechanism for SNAr reactions at the C4 position.

Expert Insight: The choice of solvent and base is critical for successful SNAr reactions. Polar aprotic solvents like DMF or DMSO are often preferred as they can solvate the cation of the nucleophile's salt without hydrogen bonding to the nucleophile itself, thus enhancing its reactivity. The addition of a non-nucleophilic base may be required when using neutral nucleophiles like amines to deprotonate them in situ or to scavenge the HCl byproduct.[7]

Experimental Protocol: General Procedure for SNAr Amination

This protocol describes a representative procedure for the reaction of 4-Chloro-5,6,7,8-tetrahydroquinoline with a primary or secondary amine.

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Chloro-5,6,7,8-tetrahydroquinoline (1.0 eq) in a suitable solvent (e.g., ethanol or DMF).

-

Reactant Addition: Add the desired amine (1.0-1.2 eq) to the solution. If the amine salt is used, or if the amine is a weak nucleophile, a base such as K₂CO₃ or Et₃N (2.0 eq) may be added.

-

Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, remove the solvent under reduced pressure.

-

Purification: The crude product is then purified by standard techniques such as extraction followed by column chromatography on silica gel or recrystallization to yield the final 4-amino-5,6,7,8-tetrahydroquinoline derivative.[2]

Palladium-Catalyzed Cross-Coupling Reactions

For constructing C-C and C-N bonds, particularly with less reactive nucleophiles, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[8]

The Suzuki-Miyaura reaction enables the formation of a C-C bond between 4-Chloro-5,6,7,8-tetrahydroquinoline and an organoboron compound (e.g., a boronic acid or ester). This reaction is known for its mild conditions and high tolerance of functional groups.[9][10] The catalytic cycle involves three key steps: oxidative addition of the chloroquinoline to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.[11]

Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Preparation: To a Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 4-Chloro-5,6,7,8-tetrahydroquinoline (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography to obtain the desired 4-aryl-5,6,7,8-tetrahydroquinoline.[12][13]

The Buchwald-Hartwig amination is a powerful alternative to SNAr for forming C-N bonds, especially for coupling with less nucleophilic amines or when milder conditions are required.[14][15] This reaction employs a palladium catalyst in conjunction with a specialized bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base.[16] The ligand is critical; it facilitates both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[17]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 eq).

-

Reactant Addition: Add 4-Chloro-5,6,7,8-tetrahydroquinoline (1.0 eq) and the amine (1.1-1.2 eq).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture (typically 80-110 °C) with stirring. Monitor the reaction's progress by LC-MS.

-

Work-up: After completion, cool the reaction mixture, quench carefully with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the residue by column chromatography to yield the N-aryl product.[16][18]

Chemical Stability and Degradation

Understanding the stability of 4-Chloro-5,6,7,8-tetrahydroquinoline is crucial for its synthesis, purification, storage, and application. It is generally stable under normal conditions but can degrade under harsh acidic, basic, or photochemical stress.[19]

-

pH-Dependent Stability: The compound is sensitive to strong acids and bases.[19] In highly acidic media, protonation of the quinoline nitrogen can occur. Under strongly alkaline conditions, hydrolysis of the C-Cl bond to form the corresponding 4-hydroxy derivative can be forced, although this typically requires elevated temperatures.[20]

-

Photostability: Related chloroquinoline compounds are known to undergo photochemical degradation.[21] The primary pathway often involves the cleavage of the C-Cl bond, which can lead to a variety of subsequent products.[22] Studies on chloroquine have shown that direct photodegradation can proceed via excited triplet states, leading to dechlorination and oxidation.[22] Therefore, it is advisable to store 4-Chloro-5,6,7,8-tetrahydroquinoline and its derivatives protected from light.

Caption: Plausible photodegradation routes for 4-Chloro-5,6,7,8-tetrahydroquinoline.

-

Oxidative Stability: Strong oxidizing agents can degrade the molecule. Studies on the degradation of chloroquine by ferrate(VI) have identified pathways involving aromatic ring dealkylation and substitution of the chloride ion.[20] Similarly, advanced oxidation processes like electron beam irradiation generate hydroxyl radicals that readily attack the quinoline core, leading to its degradation.[23]

Experimental Workflow and Analysis

A systematic workflow is essential for the successful synthesis and characterization of derivatives of 4-Chloro-5,6,7,8-tetrahydroquinoline.

Caption: A typical experimental workflow from synthesis to characterization.

Conclusion

4-Chloro-5,6,7,8-tetrahydroquinoline stands out as a supremely versatile and valuable building block for chemical synthesis. Its C4-chloro group provides a reliable and predictable site for functionalization through robust methods like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. While its stability requires careful consideration, particularly concerning exposure to strong bases and UV light, standard laboratory procedures are sufficient for its effective handling and storage. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to harness the full synthetic potential of this important heterocyclic intermediate, paving the way for the discovery of new pharmaceuticals and advanced materials.

References

-

El-Sayed, M. A. F., Abdel-Aziz, A. A.-M., & Abdel-Hafez, A. A.-M. (2010). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 15(5), 3378-3389. [Link]

-

Asif, M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(6), 993-1033. [Link]

-

Mátyus, P., et al. (1994). NUCLEOPHILIC SUBSTITUTION REACTION OF CHLOROQUINOLINES WITH 1,2,4-TRIAZOLE. I. SYNTHESIS OF 4-(1H-1,2,4-TRIAZOL-1-YL)QUINOLINES. Acta Pharmaceutica Hungarica. [Link]

-

Romero, M., & Delgado, R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. [Link]

-

Sánchez, M., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

-

Karpińska, J. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(4), 865. [Link]

-

Zhang, Y., et al. (2023). Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. Environmental Science and Ecotechnology, 15, 100244. [Link]

-

O'Neill, P. M., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. ResearchGate. [Link]

-

ResearchGate. (2015). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. [Link]

-

Dorel, R., & Englebienne, P. (2019). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 119(12), 7387-7443. [Link]

-

Wang, T., et al. (2021). Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity. Chemosphere, 269, 128749. [Link]

-

Kabasa, S., et al. (2024). Chloroquine degradation in aqueous solution under electron beam irradiation. Nukleonika, 69(1), 1-8. [Link]

-

Wallace, D. J., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 12(16), 3642-3645. [Link]

-

Ananikov, V. P. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16223-16341. [Link]

-

Dave, M. A., Desai, N. S., & Naidu, A. V. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Organic Chemistry Portal. [Link]

-

American Elements. (n.d.). 4-Chloro-5,6,7,8-tetrahydroquinoline. American Elements. [Link]

-

Sum, F.-W., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link]

-

Godard, A., et al. (1991). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of Heterocyclic Chemistry, 28(4), 961-965. [Link]

-

Aljamali, N. M. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

-

Dell'Anna, M. M., et al. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 25(18), 4239. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

Gutierrez, M., et al. (n.d.). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. ResearchGate. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

J&K Scientific LLC. (2025). Suzuki Cross-Coupling. J&K Scientific LLC. [Link]

Sources

- 1. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. americanelements.com [americanelements.com]

- 4. Quinoline, 4-chloro-5,6,7,8-tetrahydro- | CymitQuimica [cymitquimica.com]

- 5. 4-Chloro-5,6,7,8-tetrahydroquinoline CAS#: 133092-34-9 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. jk-sci.com [jk-sci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. jk-sci.com [jk-sci.com]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Buy 4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline (EVT-12042491) [evitachem.com]

- 20. Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bibliotekanauki.pl [bibliotekanauki.pl]

The Quinoline Scaffold: A Privileged Heterocycle in Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of Quinoline in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its discovery dates back to 1834, and since then, this versatile nucleus has been a prolific source of therapeutic agents, demonstrating a remarkable range of biological activities.[1][2] From the historical significance of quinine in combating malaria to the contemporary application of fluoroquinolones in antibacterial therapy and the emergence of quinoline-based compounds in oncology, the therapeutic journey of this scaffold is both rich and ongoing.[2][3] The unique structural features of the quinoline ring, including its ability to intercalate into DNA, chelate metals, and participate in hydrogen bonding and π-π stacking interactions, provide a fertile ground for the design of novel bioactive molecules.[4] The synthetic tractability of the quinoline nucleus further allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.[4][5] This guide provides a comprehensive technical overview of the potential therapeutic applications of substituted quinolines, with a focus on their anticancer, antimicrobial, and neuroprotective activities, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation.

I. Substituted Quinolines as Anticancer Agents: A Multi-pronged Attack on Malignancy

The development of quinoline derivatives as anticancer agents represents a significant and rapidly evolving field in oncology research.[6] These compounds have demonstrated efficacy against a wide array of human cancer cell lines, including those of the breast, colon, lung, and prostate, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[6][7] The versatility of the quinoline scaffold allows for the design of molecules that can target multiple pathways involved in carcinogenesis, making them attractive candidates for the development of next-generation cancer therapies.[8]

Mechanisms of Action of Anticancer Quinolines

Substituted quinolines exert their anticancer effects through several well-defined mechanisms:

-

DNA Intercalation and Topoisomerase Inhibition: Many quinoline derivatives possess a planar aromatic structure that enables them to intercalate between the base pairs of DNA.[6] This physical insertion into the DNA helix can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6] Furthermore, some quinoline analogues, such as camptothecin and its derivatives (e.g., topotecan), are potent inhibitors of topoisomerase enzymes.[8][9] By stabilizing the topoisomerase-DNA covalent complex, these compounds prevent the re-ligation of DNA strands, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[9]

-

Inhibition of Tubulin Polymerization: The microtubule network is a critical component of the cellular cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape. Several substituted quinolines have been shown to interfere with microtubule dynamics by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[9] This disruption of the microtubule network leads to mitotic arrest and the induction of apoptosis in rapidly dividing cancer cells.[9]

-

Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. A number of quinoline derivatives have been developed as potent inhibitors of various protein kinases, including tyrosine kinases and serine/threonine kinases.[7] For example, several FDA-approved quinoline-based drugs, such as bosutinib and cabozantinib, are multi-kinase inhibitors that target key oncogenic drivers.[10] By blocking the activity of these kinases, these compounds can inhibit downstream signaling pathways that are essential for tumor growth and survival.[11]

-

Induction of Apoptosis and Cell Cycle Arrest: Substituted quinolines can trigger programmed cell death, or apoptosis, in cancer cells through both intrinsic and extrinsic pathways.[6][7] They can induce the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to the activation of caspases and the execution of the apoptotic program.[6] Additionally, many quinoline derivatives can cause cell cycle arrest at various checkpoints (e.g., G2/M phase), preventing cancer cells from completing cell division.[6]

-

Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth and metastasis. Some quinoline-based compounds have demonstrated anti-angiogenic properties by inhibiting key signaling pathways involved in this process, such as the vascular endothelial growth factor (VEGF) receptor pathway.[6]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of substituted quinolines is highly dependent on the nature and position of the substituents on the quinoline ring. SAR studies have revealed several key insights:

-

Position 4: Substitution at the 4-position with an amino group or a substituted amino group is often associated with potent cytotoxic activity.[6] For instance, 4-aminoquinoline derivatives have shown significant antimalarial and anticancer properties.[6]

-

Position 7: The presence of a chlorine atom at the 7-position is a common feature in many biologically active quinolines, including the antimalarial drug chloroquine.[6] However, in some cases, this substitution can decrease cytotoxic activity.[6]

-

Positions 2 and 3: Disubstitution at the 2 and 4-positions has been shown to be important for anticancer activity, with these derivatives acting through various mechanisms, including cell cycle arrest and apoptosis.[6] Modifications at the 2 and 3-positions have also yielded compounds with significant DNA cleavage activity.[6]

-

Hybrid Molecules: The hybridization of the quinoline scaffold with other pharmacologically active moieties, such as chalcones or pyrazolines, has emerged as a promising strategy for developing novel anticancer agents with enhanced potency and selectivity.[6][8]

Experimental Workflow for Evaluating Anticancer Quinoline Derivatives

The preclinical evaluation of potential anticancer quinoline derivatives typically follows a structured workflow:

Caption: General experimental workflow for the preclinical evaluation of anticancer quinoline derivatives.

Key Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted quinoline compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only). Incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium containing MTT from the wells. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

II. Substituted Quinolines as Antimicrobial Agents: Combating Infectious Diseases

Quinolines and their derivatives have a long and successful history as antimicrobial agents, with notable examples including the fluoroquinolone antibiotics.[12][13] The emergence of multidrug-resistant (MDR) bacterial strains has created an urgent need for the development of new antibiotics with novel mechanisms of action, and the quinoline scaffold continues to be a promising starting point for this endeavor.[12][14]

Mechanisms of Action of Antimicrobial Quinolines

The antibacterial activity of substituted quinolines is primarily attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, two essential enzymes involved in DNA replication, recombination, and repair.[13]

-

DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolones, a major class of quinoline-based antibiotics, bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[13]

Other quinoline derivatives may exert their antimicrobial effects through different mechanisms, such as:

-

Disruption of the Cell Membrane: Some quinoline compounds can interact with the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.

-

Inhibition of ATP Synthase: Certain quinoline derivatives have been shown to target the proton pump of ATP synthase, disrupting cellular energy production.[14]

Structure-Activity Relationship (SAR) Insights

The antibacterial activity of quinoline derivatives is significantly influenced by the substitution pattern around the quinoline ring.

-

Position 6: The introduction of a fluorine atom at the 6-position is a key feature of fluoroquinolones and is crucial for their potent antibacterial activity.[4]

-

Position 7: The presence of a piperazine ring or other nitrogen-containing heterocycles at the 7-position generally enhances the antibacterial spectrum and potency.

-

Position 1: The substituent at the 1-position can influence the pharmacokinetic properties and antibacterial activity of the compound.

Experimental Workflow for Evaluating Antimicrobial Quinoline Derivatives

The evaluation of new antimicrobial quinoline derivatives typically involves a series of in vitro and in vivo studies.

Caption: General experimental workflow for the preclinical evaluation of antimicrobial quinoline derivatives.

Key Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique for determining the MIC.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Substituted quinoline compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the quinoline compounds in CAMHB in a 96-well microplate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microplate, resulting in a final volume of 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microplate at 37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

III. Substituted Quinolines as Neuroprotective Agents: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function. The quinoline scaffold has emerged as a promising framework for the development of neuroprotective agents due to its ability to target multiple pathological pathways implicated in these disorders.[15][16]

Mechanisms of Action of Neuroprotective Quinolines

Substituted quinolines can exert their neuroprotective effects through a variety of mechanisms:

-

Antioxidant Activity: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products, is a major contributor to neuronal damage in neurodegenerative diseases. Many quinoline derivatives possess potent antioxidant properties, enabling them to scavenge free radicals and protect neurons from oxidative damage.[16][17]

-

Enzyme Inhibition: Certain quinoline derivatives can act as inhibitors of key enzymes involved in the pathogenesis of neurodegenerative diseases. For example, some compounds have been shown to inhibit acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT), enzymes that are relevant targets in the treatment of AD and PD.[15][16]

-

Anti-inflammatory Effects: Neuroinflammation is another critical factor in the progression of neurodegenerative diseases. Some quinoline-based compounds have demonstrated anti-inflammatory properties by modulating the production of pro-inflammatory cytokines and other inflammatory mediators.[18]

-

Metal Chelation: The dysregulation of metal ions, such as copper, zinc, and iron, has been implicated in the aggregation of amyloid-beta (Aβ) plaques in AD. The quinoline scaffold can be modified to include metal-chelating moieties, which can help to restore metal homeostasis and prevent Aβ aggregation.[18]

Structure-Activity Relationship (SAR) Insights

The neuroprotective activity of quinoline derivatives is highly dependent on their substitution pattern.

-

Hydroxyl Groups: The presence of hydroxyl groups on the quinoline ring can contribute to the antioxidant activity of the compound.

-

Side Chains: The nature and length of the side chains attached to the quinoline nucleus can influence the compound's ability to inhibit specific enzymes or interact with target receptors.

Experimental Workflow for Evaluating Neuroprotective Quinoline Derivatives

The evaluation of potential neuroprotective quinoline derivatives involves a combination of in vitro and in vivo models.

Caption: General experimental workflow for the preclinical evaluation of neuroprotective quinoline derivatives.

Key Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

This assay assesses the ability of a compound to protect neuronal cells from damage induced by an oxidizing agent, such as hydrogen peroxide (H2O2).

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Complete cell culture medium

-

Substituted quinoline compounds dissolved in a suitable solvent

-

Hydrogen peroxide (H2O2) solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution

-

96-well microplates

Procedure:

-

Cell Seeding: Seed neuronal cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the substituted quinoline compounds for a specific period (e.g., 1-2 hours).

-

Oxidative Stress Induction: After pre-treatment, expose the cells to a toxic concentration of H2O2 for a defined period (e.g., 24 hours). Include a control group treated with H2O2 only and a vehicle control group (no compound, no H2O2).

-

Cell Viability Assessment: Following the H2O2 treatment, assess cell viability using the MTT assay as described previously.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the H2O2-treated control. A higher percentage of viability indicates a greater neuroprotective effect of the compound.

IV. Synthesis of Substituted Quinolines: Building the Therapeutic Armamentarium

A variety of synthetic methods have been developed to construct the quinoline ring system, allowing for the generation of a diverse library of substituted derivatives for therapeutic screening.[5][19] Some of the classical and modern synthetic routes include:

-

Skraup Synthesis: This is one of the oldest and most well-known methods for synthesizing quinolines, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[19][20]

-

Doebner-von Miller Reaction: This method involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst.[20]

-

Combes Quinoline Synthesis: This synthesis involves the reaction of an aniline with a β-diketone.[19]

-

Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][19]

-

Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group.[5][19]

-

Transition Metal-Catalyzed Syntheses: Modern synthetic methods often employ transition metal catalysts (e.g., palladium, copper, cobalt) to achieve the synthesis of substituted quinolines with high efficiency and regioselectivity.[5]

V. Conclusion and Future Perspectives

Substituted quinolines represent a privileged class of heterocyclic compounds with a broad spectrum of therapeutic applications. Their proven success in the treatment of infectious diseases and their immense potential in oncology and neurodegenerative disorders continue to drive research and development efforts in this area. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the discovery of new and improved quinoline-based drugs in the future. The ability to design multi-target-directed ligands based on the quinoline scaffold holds particular promise for the treatment of complex multifactorial diseases. As our knowledge of the molecular basis of disease continues to expand, the versatile quinoline nucleus is poised to remain a central player in the quest for new and effective therapies.

References

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. (n.d.).

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (2023, October 12).

- Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20).

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (2021, November 4).

- an overview of quinoline derivatives as anti-cancer agents - ResearchGate. (2024, May 6).

- The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.).

- Insights into Quinoline Schiff Bases as Anticancer Agents - ijrpr. (n.d.).

- Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole - PubMed. (n.d.).

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed. (2023, October 12).

- Quinoline antimalarials: mechanisms of action and resistance - PubMed. (n.d.).

- Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers - Benchchem. (n.d.).

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (n.d.).

- The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC - NIH. (n.d.).

- Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo | PNAS. (2019, October 28).

- Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. (2022, December 28).

- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.).

- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - ResearchGate. (2025, December 30).

- 260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019, February 14).

- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - NIH. (2019, February 2).

- Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. (2025, October 9).

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PubMed Central. (n.d.).

- (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023, October 9).

- Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. (n.d.).

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.).

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).

- Synthesis of quinolines - Organic Chemistry Portal. (n.d.).

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. (n.d.).

- Quinoline: A versatile heterocyclic - PMC - NIH. (n.d.).

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers. (n.d.).

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC - PubMed Central. (n.d.).

- An Extensive Review on Biological Interest of Quinoline and Its Analogues - ResearchGate. (2025, August 7).

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020, June 2).

- SOFIE Biosciences Announces First Patient Dosed in [18F]FAPI-74 Phase 3 Study. (2025, December 29).

- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025, March 21).

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. ijrpr.com [ijrpr.com]

- 8. researchgate.net [researchgate.net]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]